Baran IPS Reagent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

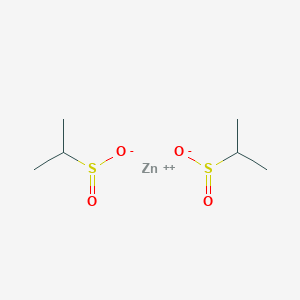

The Baran IPS Reagent, also known as zinc isopropylsulfinate, is a versatile chemical reagent developed by Professor Phil BaranThis reagent is part of a broader toolkit of zinc sulfinates that enable the functionalization of carbon-hydrogen bonds in a variety of chemical contexts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of zinc isopropylsulfinate involves the reaction of isopropylsulfinyl chloride with zinc chloride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated as a solid .

Industrial Production Methods

Industrial production of zinc isopropylsulfinate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The reagent is then purified and packaged for distribution to research laboratories and industrial users .

Analyse Des Réactions Chimiques

Types of Reactions

Zinc isopropylsulfinate primarily undergoes substitution reactions where it replaces a hydrogen atom in a carbon-hydrogen bond with an isopropyl group. This reagent is particularly effective in the isopropylation of heteroaromatic compounds .

Common Reagents and Conditions

The reactions involving zinc isopropylsulfinate typically require a 70% aqueous solution of t-butyl hydroperoxide as an oxidant. The reactions can be carried out in various solvents, including water, chlorinated solvents, and dimethyl sulfoxide (DMSO). The choice of solvent can influence the regioselectivity of the reaction .

Major Products

The major products of reactions involving zinc isopropylsulfinate are isopropylated heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Applications De Recherche Scientifique

Zinc isopropylsulfinate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of zinc isopropylsulfinate involves the generation of isopropyl radicals through the decomposition of t-butyl hydroperoxide. These radicals then react with the target molecule, replacing a hydrogen atom with an isopropyl group. The reaction proceeds via a radical chain mechanism, with zinc acting as a stabilizing agent for the intermediate radicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

Zinc trifluoromethanesulfinate: Used for trifluoromethylation reactions.

Zinc difluoromethanesulfinate: Used for difluoromethylation reactions.

Sodium trifluoromethylsulfinate: Another reagent for trifluoromethylation.

Uniqueness

Zinc isopropylsulfinate is unique in its ability to introduce isopropyl groups into heterocycles under mild conditions. Unlike other alkylation reagents, it does not require the use of transition metal catalysts, making it more environmentally friendly and easier to handle .

Propriétés

IUPAC Name |

zinc;propane-2-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H8O2S.Zn/c2*1-3(2)6(4)5;/h2*3H,1-2H3,(H,4,5);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEMMWYYSHSBTQ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)[O-].CC(C)S(=O)[O-].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B7947607.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B7947615.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B7947617.png)

![[4-(Carboxymethyl)cyclohexyl]azanium;chloride](/img/structure/B7947695.png)

![5-Fluoro-thiazolo[5,4-b]pyridin-2-ol](/img/structure/B7947700.png)